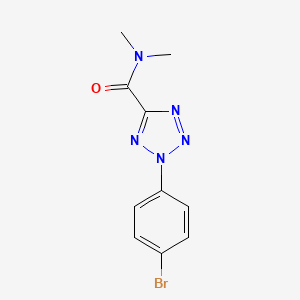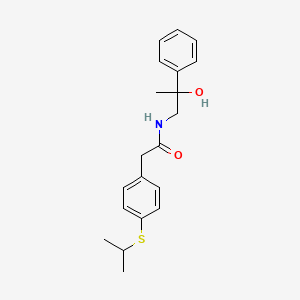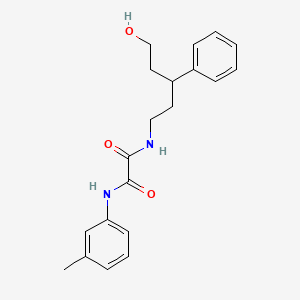![molecular formula C16H19N3O2 B2508806 1-[3-(喹唑啉-2-氧基)吡咯烷-1-基]丁-1-酮 CAS No. 2097893-84-8](/img/structure/B2508806.png)
1-[3-(喹唑啉-2-氧基)吡咯烷-1-基]丁-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成应用
喹唑啉衍生物通过各种创新方法合成,为开发具有多种生物和化学性质的新化合物提供了潜力。例如,一项研究重点介绍了通过一种新颖、一锅法和高效的过程合成吡咯衍生物,展示了喹唑啉化合物在合成化学中的多功能性 (Azizian 等,2005)。另一项研究介绍了一种合成取代的 8,9,10,11-四氢吲哚并[1,2-a]喹唑啉-6(5H)-酮的方法,表明以喹唑啉为核心结构创建复杂分子的潜力 (Mamedov 等,2017)。
材料科学应用
喹唑啉衍生物还在材料科学中得到应用,例如缓蚀剂。一项评估喹唑啉衍生物作为盐酸介质中低碳钢缓蚀剂的研究展示了它们在药理学之外的用途,强调了它们在工业应用中的作用 (Olasunkanmi 等,2016)。
药理学研究
虽然排除了在药物使用中的直接应用及其副作用,但值得注意的是,基于喹唑啉的结构框架,例如研究其抗白血病活性,强调了这些化合物在设计潜在治疗剂中的重要性 (Guillon 等,2020)。
作用机制
Target of Action
The primary target of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is phosphodiesterase 10A (PDE10) . PDE10 is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic nucleotides .
Mode of Action
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one acts as a potent and selective inhibitor of PDE10 . By inhibiting PDE10, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations . This can result in the modulation of the signaling pathways that are regulated by these cyclic nucleotides .
Biochemical Pathways
The inhibition of PDE10 by 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one can affect various biochemical pathways. For instance, it can enhance basic auditory information processing in rats . Additionally, it has been found to suppress the growth of human non-small cell lung cancer (NSCLC) cell lines .
Pharmacokinetics
Similar compounds with a pyrrolidine ring have been found to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of PDE10 by 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one can lead to various molecular and cellular effects. For example, it has been found to suppress tumor cell growth . It can also reverse the RO-4-1284-induced sedation and catalepsy .
生化分析
Biochemical Properties
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions .
Molecular Mechanism
At the molecular level, 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions or protection against certain diseases. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its concentration at the target sites and, consequently, its biological activity.
Subcellular Localization
The subcellular localization of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules. For example, if the compound localizes to the nucleus, it may influence gene expression by interacting with nuclear proteins .
属性
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-5-16(20)19-9-8-12(11-19)21-15-10-17-13-6-3-4-7-14(13)18-15/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJDEBGTUXEJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2508724.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)


![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2508743.png)
![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

